molecular formula C20H23NO3 B7340291 4-[[(3S,4S)-3-(hydroxymethyl)-4-phenylpiperidin-1-yl]methyl]benzoic acid

4-[[(3S,4S)-3-(hydroxymethyl)-4-phenylpiperidin-1-yl]methyl]benzoic acid

Katalognummer: B7340291
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: SRQMTBLZHCWBIU-RBUKOAKNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[[(3S,4S)-3-(hydroxymethyl)-4-phenylpiperidin-1-yl]methyl]benzoic acid is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 4-[[(3S,4S)-3-(hydroxymethyl)-4-phenylpiperidin-1-yl]methyl]benzoic acid is not fully understood. However, it has been suggested that the compound acts as a dopamine D1 receptor agonist, which may play a role in its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase dopamine levels in the brain, which may be responsible for its therapeutic effects. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-[[(3S,4S)-3-(hydroxymethyl)-4-phenylpiperidin-1-yl]methyl]benzoic acid in lab experiments is its specificity for the dopamine D1 receptor, which allows for more targeted research. However, its limited solubility in water may pose challenges in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on 4-[[(3S,4S)-3-(hydroxymethyl)-4-phenylpiperidin-1-yl]methyl]benzoic acid. These include further studies on its mechanism of action, its potential therapeutic applications in other neurological disorders, and the development of more soluble formulations for use in experimental settings. Additionally, research on the compound's pharmacokinetics and toxicity may be necessary for its eventual clinical use.
In conclusion, this compound is a promising compound for scientific research due to its potential therapeutic applications in neurological disorders. Its specificity for the dopamine D1 receptor and neuroprotective properties make it an attractive target for future research.

Synthesemethoden

The synthesis of 4-[[(3S,4S)-3-(hydroxymethyl)-4-phenylpiperidin-1-yl]methyl]benzoic acid involves the reaction of 4-bromobenzaldehyde with (S)-N-Boc-3-hydroxymethyl-4-phenylpiperidine in the presence of a palladium catalyst. The resulting intermediate is then deprotected using trifluoroacetic acid, leading to the final product.

Wissenschaftliche Forschungsanwendungen

4-[[(3S,4S)-3-(hydroxymethyl)-4-phenylpiperidin-1-yl]methyl]benzoic acid has been studied for its potential therapeutic applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. It has shown promising results in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression.

Eigenschaften

IUPAC Name

4-[[(3S,4S)-3-(hydroxymethyl)-4-phenylpiperidin-1-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c22-14-18-13-21(11-10-19(18)16-4-2-1-3-5-16)12-15-6-8-17(9-7-15)20(23)24/h1-9,18-19,22H,10-14H2,(H,23,24)/t18-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQMTBLZHCWBIU-RBUKOAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1C2=CC=CC=C2)CO)CC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@H]1C2=CC=CC=C2)CO)CC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.